3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one
Description
3-(2-Methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a flavone-like scaffold with distinct substituents:
- Position 2: A methyl group.
- Position 3: A 2-methoxyphenoxy group.
- Position 7: A 4-nitrophenylmethoxy group.
The compound’s IUPAC name and identifiers (e.g., CAS RN 610751-10-5) are confirmed in multiple sources .
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO7/c1-15-24(32-21-6-4-3-5-20(21)29-2)23(26)19-12-11-18(13-22(19)31-15)30-14-16-7-9-17(10-8-16)25(27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAOUAJVVWTZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction of the chromen-4-one core with 2-methoxyphenol in the presence of a base such as potassium carbonate.
Attachment of the nitrophenyl group: The final step involves the reaction of the intermediate product with 4-nitrobenzyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy and nitrophenyl groups, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Inducing oxidative stress: Generating reactive oxygen species that can lead to cell damage or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Chromen-4-one Derivatives
Chromen-4-one derivatives exhibit diverse biological activities, modulated by substituent variations. Below is a systematic comparison with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Key Observations
Similar nitro-substituted compounds (e.g., B1 in ) show antifungal activity, suggesting a possible role for the nitro group in microbial targeting . Methoxy Groups: Methoxy substituents (e.g., 2-methoxyphenoxy in the target) are common in antimicrobial chromenones. For example, compound 3a () with multiple methoxy groups exhibited potent activity against pathogens like Staphylococcus aureus . Triazole Linkers: Compounds with triazole substituents () demonstrate enhanced antibacterial efficacy, likely due to improved hydrogen bonding with microbial enzymes .
Structural Flexibility vs. Hydroxy vs. Methoxy: 3-Hydroxy derivatives () show antioxidant and anti-inflammatory activity, whereas methoxy groups (as in the target) may enhance metabolic stability .
Synthetic Strategies :
- The target compound’s 4-nitrophenylmethoxy group is analogous to derivatives synthesized via nucleophilic substitution (e.g., ), while triazole-containing analogs () rely on click chemistry .
Biological Activity
3-(2-methoxyphenoxy)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one, also known by its CAS number 714930-80-0, is a synthetic compound belonging to the class of chromones. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The structure features a chromone backbone with methoxy and nitrophenyl substituents, which may influence its biological activity.
Antioxidant Activity
Research indicates that chromone derivatives often exhibit significant antioxidant properties. The presence of electron-donating groups such as methoxy can enhance the radical scavenging ability of these compounds. Studies have shown that derivatives with similar structures have demonstrated effective inhibition of reactive oxygen species (ROS), contributing to their potential in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
The anti-inflammatory effects of chromone derivatives are attributed to their ability to inhibit key inflammatory mediators. For instance, compounds structurally related to this compound have been shown to reduce the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These inhibitory effects suggest potential therapeutic applications in inflammatory disorders.
Anticancer Properties
Recent studies have explored the anticancer potential of chromone derivatives against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their cytotoxicity against breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation, highlighting their potential as anticancer agents.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging ROS | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
- Antioxidant Efficacy : A study investigated the antioxidant activity of various chromone derivatives, including those similar to this compound. The findings demonstrated a significant reduction in lipid peroxidation levels in vitro, suggesting strong potential for therapeutic use in oxidative stress-related conditions.
- Anti-inflammatory Mechanism : Research focusing on the anti-inflammatory effects revealed that compounds with a similar structure effectively inhibited nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS). This inhibition was linked to the downregulation of NF-kB signaling pathways.
- Cytotoxicity Against Cancer Cells : In vitro studies on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
